2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine
Overview
Description
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features a benzodioxole moiety fused to an imidazo[1,2-a]pyridine ring system
Mechanism of Action
Target of Action
Related compounds have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is involved in the breakdown of neurotransmitters such as dopamine . This inhibition can lead to increased levels of these neurotransmitters, potentially affecting mood and cognitive functions. Additionally, the compound may interact with other proteins involved in oxidative stress responses and cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes related to oxidative stress and inflammation . It may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of MAO enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its role in modulating neurotransmitter levels. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and liver damage. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the reaction between a 3-bromoindole derivative and a benzodioxole-containing amine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate, can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
1-(1,3-Benzodioxol-5-yl)methyl-4-(halobenzoyl)piperazines: Compounds with similar benzodioxole moieties.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine is unique due to its fused imidazo[1,2-a]pyridine ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-2-4-14-16-11(7-17(14)6-10)9-1-3-12-13(5-9)19-8-18-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGFBUYGOWSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409315 | |
Record name | 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
168837-35-2 | |
Record name | 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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